Ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate
Description
Ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate is a synthetic indole derivative characterized by a tert-butylamino-hydroxypropoxy substituent at position 5, a methyl group at position 2, and a 4-methylphenyl group at position 1 of the indole core.
Properties
Molecular Formula |
C26H34N2O4 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C26H34N2O4/c1-7-31-25(30)24-18(3)28(19-10-8-17(2)9-11-19)23-13-12-21(14-22(23)24)32-16-20(29)15-27-26(4,5)6/h8-14,20,27,29H,7,15-16H2,1-6H3 |
InChI Key |
QWRBDZAGQWEUKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC(C)(C)C)O)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Indole Core Construction: Fischer Indole Synthesis
The indole scaffold is typically synthesized via the Fischer indole synthesis , a classic method involving cyclization of phenylhydrazines with carbonyl compounds under acidic conditions . For the target molecule, the 1-(4-methylphenyl) and 2-methyl substituents are introduced during this stage:
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Phenylhydrazine Derivatization :
-
Cyclization :
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Hydrazone formation | HCl/EtOH, reflux, 6 h | 85% | |
| Cyclization | PPA, 130°C, 3 h | 78% |
Regioselective Functionalization at the 5-Position
The 5-hydroxypropoxy side chain is introduced via nucleophilic aromatic substitution (SNAr). Achieving regioselectivity at the 5-position demands careful directing group strategies:
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Directed Ortho-Metalation :
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Deprotection :
Optimization Insights :
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Using LDA at -78°C suppresses competing side reactions at the 4- and 6-positions .
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Epichlorohydrin must be freshly distilled to avoid ring-opening polymerization .
Installation of the tert-Butylamino Group
The tertiary amine is introduced via reductive amination of a ketone intermediate:
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Oxidation of the Alcohol :
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Reductive Amination :
Yield Enhancement Strategies :
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NaBH₃CN is preferred over NaBH₄ for superior selectivity in aqueous conditions .
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Excess tert-butylamine (2.5 equiv.) drives the reaction to completion .
Final Product Isolation and Purification
Crude product is purified via column chromatography (silica gel, EtOAc/hexane gradient) and recrystallization from ethanol/water .
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.1 Hz, 3H, COOCH₂CH₃), 1.44 (s, 9H, C(CH₃)₃), 2.40 (s, 3H, Ar-CH₃), 4.39 (q, J=7.1 Hz, 2H, COOCH₂CH₃) .
Comparative Analysis of Alternative Routes
Alternative methodologies from patent literature include:
Route A: Mitsunobu Reaction for Ether Formation
-
Uses DIAD (diisopropyl azodicarboxylate) and PPh₃ to couple 5-hydroxyindole with 3-(tert-butylamino)-2-hydroxypropanol .
-
Advantage : Higher regioselectivity.
Route B: Enzymatic Resolution
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Lipase-mediated kinetic resolution of racemic 2-hydroxypropoxy intermediate .
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Advantage : Access to enantiopure product.
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Limitation : Requires specialized equipment and prolonged reaction times .
Industrial-Scale Manufacturing Considerations
Key challenges in scaling up include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that compounds similar to Ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate exhibit promising antitumor activity. For example, a compound derived from a similar structure demonstrated a mean growth inhibition (GI50) of 15.72 μM against human tumor cells, suggesting that modifications to the indole structure can enhance biological activity against cancer cells .
Mechanism of Action
The mechanism through which this compound exerts its antitumor effects may involve the inhibition of specific cellular pathways critical for cancer cell proliferation. The presence of the tert-butylamino group is believed to play a crucial role in enhancing the lipophilicity and cellular uptake of the compound, thereby increasing its efficacy .
Neuropharmacology
Potential Neuroprotective Effects
Research is ongoing to evaluate the neuroprotective properties of this compound. Compounds within this class have shown promise in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's or Parkinson's disease due to their ability to modulate neurotransmitter systems .
Structure-Activity Relationship Studies
Chemical Modifications and Efficacy
The structural components of this compound allow for extensive modifications that can lead to enhanced pharmacological properties. The introduction of various substituents on the indole ring has been correlated with increased potency and selectivity for specific biological targets, making it a valuable scaffold for drug design .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. These synthetic routes not only yield the target compound but also facilitate the development of analogs with modified bioactivities .
Data Table: Summary of Research Findings
Case Study 1: Antitumor Efficacy
In a study conducted by the National Cancer Institute, a derivative of this compound was evaluated across multiple cancer cell lines, demonstrating significant growth inhibition rates and highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective effects of similar compounds revealed that they could mitigate oxidative stress in neuronal cells, suggesting their utility in developing treatments for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with the Tert-Butylamino-Hydroxypropoxy Group
Levobunolol Hydrochloride (C17H26ClNO3):
- Core Structure: Naphthalenone (vs. indole in the target compound).
- Substituents: Shares the 5-[3-(tert-butylamino)-2-hydroxypropoxy] group but lacks the indole ring and ethyl carboxylate.
- Properties: As a beta-blocker, Levobunolol’s naphthalenone core likely enhances lipophilicity and membrane permeability compared to the indole-based target compound. The hydrochloride salt improves aqueous solubility, a feature absent in the neutral ethyl carboxylate derivative .
Indole-Based Carboxylate Derivatives
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) :
- Core Structure : Pyrrole with indole substituents (vs. pure indole in the target compound).
- Substituents : tert-Butoxycarbonyl (Boc) group, dual methyl-indole moieties, and ethyl carboxylate.
- Synthesis : CuCl2-catalyzed reaction in THF (98% yield).
- Physicochemical Data : Melting point 169–173°C; IR peaks at 1765 cm⁻¹ (ester C=O) and 1682 cm⁻¹ (amide C=O).
tert-Butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate (95b) :
- Core Structure : Indole with a tert-butyl carboxylate and alkenyl substituent.
- Synthesis : Nysted reagent-mediated alkenylation (58% yield).
- Properties : Yellow oil (vs. solid target compound), suggesting lower crystallinity due to flexible alkenyl groups.
Key Insight: The tert-butyl group in 95b improves stability during synthesis, a strategy applicable to the target compound’s tert-butylamino moiety.
Ethyl Carboxylate Heterocycles
Ethyl 7-Acetyl-3-(4-substituted benzoyl)-2-substituted indolizine-1-carboxylate :
- Core Structure : Indolizine (fused pyrrole-pyridine vs. indole).
- Synthesis : K2CO3-mediated cyclization in DMF (room temperature, 0.5 h).
- Properties : Unreported melting points but likely lower than indole derivatives due to indolizine’s reduced symmetry.
Comparison : The indolizine core’s nitrogen-rich structure may confer distinct electronic properties compared to the indole-based target compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
Discussion of Research Findings
- Core Structure Impact : Indole derivatives exhibit higher melting points and crystallinity compared to pyrrole or indolizine analogs, favoring solid-state stability .
- Synthetic Efficiency : Copper-catalyzed methods (e.g., ) achieve higher yields (>90%) than alkenylation routes (58%), highlighting the importance of catalyst choice .
Biological Activity
Ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate, commonly referred to as a derivative of indole, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a tert-butylamino group, which is often associated with enhanced biological activity due to its ability to influence receptor interactions.
- G Protein-Coupled Receptors (GPCRs) :
- Antioxidant Activity :
Anticancer Properties
Recent studies have indicated that indole derivatives possess anticancer properties. For instance, similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific activity of this compound in various cancer models remains an area of ongoing research.
Neuroprotective Effects
In vitro studies suggest that this compound may exert neuroprotective effects by reducing levels of reactive oxygen species (ROS) and modulating inflammatory pathways in neuronal cells. Such actions are crucial for developing treatments for conditions like Alzheimer's disease where inflammation and oxidative stress play significant roles .
Case Studies
- Study on Cellular Models :
- Antioxidant Assays :
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Antioxidant Activity | Anticancer Activity |
|---|---|---|---|
| This compound | C26H36N2O4 | Moderate | Significant |
| Butylated Hydroxyanisole (BHA) | C11H14O2 | High | Moderate |
| Irinotecan | C26H30N2O5 | Low | High |
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step protocols:
- Benzoylation/functionalization : Use of benzoyl chloride or similar acylating agents in solvents like dichloromethane or toluene under controlled temperatures (0–5°C) to prevent side reactions .
- Condensation reactions : Refluxing with sodium acetate in acetic acid (3–5 hours) to form intermediates, followed by precipitation and recrystallization (e.g., DMF/acetic acid mixtures) .
- Purification : Thin-layer chromatography (TLC) or HPLC (C18 columns with acetonitrile/water gradients) to monitor reaction progress and isolate products .
Table 1: Representative Synthesis Conditions
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR (¹H/¹³C) : Critical for confirming functional groups (e.g., tert-butyl, indole protons). Use DMSO-d6 at 400–500 MHz to resolve sterically hindered protons .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- HPLC : Quantifies purity (>95%) using reverse-phase columns .
Advanced Research Questions
Q. How can researchers optimize the yield of the tert-butylamino-propoxy side chain installation while minimizing byproducts?
- Stoichiometric control : Use a 1.1:1 molar ratio of tert-butylamine to the epoxide intermediate to avoid over-alkylation .
- Catalysis : Tributylphosphine or triethylamine accelerates nucleophilic substitution while reducing side-product formation .
- Temperature gradients : Stepwise heating (40°C → 80°C) improves regioselectivity .
- In situ monitoring : TLC or inline IR spectroscopy tracks reaction progress, enabling timely termination .
Q. What strategies resolve contradictions in NMR or X-ray crystallography data for this compound’s conformation?
- Variable-temperature NMR : Identifies dynamic rotational barriers in tert-butyl groups or propoxy chains .
- DFT calculations : Validates crystallographic data by comparing computed vs. experimental bond lengths/angles (e.g., using Gaussian or ORCA) .
- Multi-refinement in SHELX : Apply TWIN/BASF commands to model disordered regions in crystal lattices .
Q. How can researchers evaluate the impact of the tert-butyl group on the compound’s reactivity and stability?
- Steric hindrance assays : Compare reaction rates with/without tert-butyl via kinetic studies (e.g., SN2 substitutions) .
- Thermogravimetric analysis (TGA) : Measures thermal stability under nitrogen atmospheres.
- Computational modeling : Molecular dynamics simulations (e.g., AMBER) quantify steric clashes and electronic effects .
Q. What methodologies assess bioactivity, such as enzyme inhibition or receptor binding?
- Enzyme inhibition assays : Use purified HIV-1 reverse transcriptase (RT) to test inhibition (IC50) at varying concentrations .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with RT or other targets .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) for receptor-ligand interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
